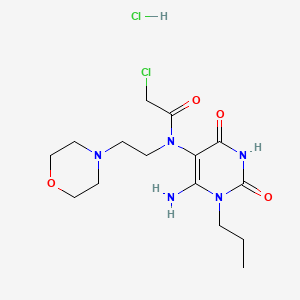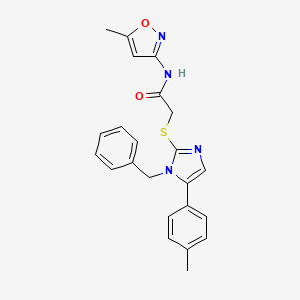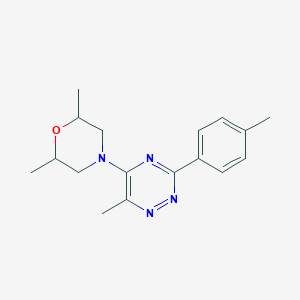![molecular formula C18H21N5O2 B2653842 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide CAS No. 863447-66-9](/img/structure/B2653842.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also important .Scientific Research Applications
Anticancer Activity
The compound shows promise in the field of cancer research. Al-Sanea et al. (2020) synthesized derivatives with varying aryloxy groups attached to the pyrimidine ring, revealing that one compound significantly inhibited cancer cell growth against eight cancer cell lines, highlighting its potential as a new anticancer agent (Al-Sanea et al., 2020).
Neuroinflammation and Pain Management
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), derived from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, showed potent in vitro activity. This research supports the potential of H4R antagonists in pain and anti-inflammatory treatments, suggesting applications of the compound in neuroinflammation and pain management (Altenbach et al., 2008).
Antimicrobial and Insecticidal Activities
Derivatives of pyrimidine linked with pyrazole, synthesized through microwave irradiative cyclocondensation, demonstrated insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This suggests the compound's utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Antitumor Evaluation
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. This work presents a new series of derivatives as candidates for antitumor evaluation, with some showing mild to moderate activity compared to doxorubicin, a reference antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-5-7-13(8-6-12)21-15(24)10-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDHFCMHBWIXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)
![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)
![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)
![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)
